(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride
Description
(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a hydrazonoyl chloride derivative characterized by an anilino (C₆H₅NH) group and a phenyl (C₆H₅) substituent linked to a hydrazonoyl chloride core. This compound belongs to a class of reagents widely used in heterocyclic synthesis, particularly in the formation of azoles, triazoles, and other nitrogen-containing scaffolds. Its reactivity stems from the electrophilic hydrazonoyl chloride moiety, which facilitates nucleophilic substitutions and cycloaddition reactions.
Properties
IUPAC Name |
(1Z)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c15-13(18-17-12-9-5-2-6-10-12)14(19)16-11-7-3-1-4-8-11/h1-10,17H,(H,16,19)/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUKSXDOBWDDAGI-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=NNC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)/C(=N/NC2=CC=CC=C2)/Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33101-93-8 | |
| Record name | 33101-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Halogenation of Pre-Formed Hydrazones
The most widely reported method involves treating hydrazone precursors with chlorinating agents. Phenylhydrazine reacts with α-keto esters or α-keto amides to form hydrazones, which are subsequently halogenated. For example:
-
Hydrazone Formation :
Using methyl 2-oxo-2-phenylacetate and phenylhydrazine in ethanol yields the intermediate hydrazone. -
Chlorination :
The hydrazone is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) in anhydrous dichloromethane at 0–5°C. This step introduces the chloride moiety while preserving the Z-configuration through low-temperature control.
Optimization Insights :
Direct Condensation of Chloroacetyl Derivatives
An alternative one-pot synthesis avoids isolating hydrazones:
-
Reaction Scheme :
Chloroacetyl chloride reacts sequentially with aniline and phenylhydrazine in tetrahydrofuran (THF), catalyzed by triethylamine.
Key Parameters :
-
Stoichiometry : A 1:1 molar ratio of aniline to phenylhydrazine minimizes side products.
-
Temperature : Reactions at −10°C favor the Z-isomer due to reduced thermal isomerization.
Stereochemical Control and Isomeric Purity
The Z-configuration of this compound is critical for its reactivity in cycloaddition reactions. Factors influencing stereoselectivity include:
Solvent Polarity
Base Selection
Weak bases like pyridine or NaHCO₃ minimize epimerization during workup, whereas strong bases (e.g., NaOH) lead to configurational inversion.
Characterization and Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal studies confirm the Z-configuration, with dihedral angles of 8.2° between the aryl rings and a planar hydrazonoyl chloride moiety.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (Z:E Ratio) | Key Advantage |
|---|---|---|---|
| Hydrazone Chlorination | 65–75 | 92:8 | High stereoselectivity |
| Direct Condensation | 55–60 | 85:15 | One-pot simplicity |
Industrial and Pharmacological Relevance
While this compound itself lacks direct commercial applications, its derivatives are pivotal in synthesizing:
Chemical Reactions Analysis
Types of Reactions
(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the hydrazonoyl chloride group to other functional groups.
Substitution: The compound can participate in substitution reactions where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or hydrazines.
Scientific Research Applications
Chemical Synthesis Applications
1.1. Synthesis of Heterocycles
Hydrazonoyl halides, including (1Z)-2-anilino-2-oxo-N-phenylethanehydrazonoyl chloride, are frequently utilized in the synthesis of various five- and six-membered heterocycles. These compounds serve as precursors for constructing complex molecular frameworks through cyclization reactions. For instance, they can react with different nucleophiles to form azoles and other nitrogen-containing heterocycles, which are important in medicinal chemistry .
1.2. Formation of Azo Compounds
The compound is also instrumental in the preparation of azo derivatives through azo-coupling reactions. These derivatives exhibit significant biological activities and are often used in dye chemistry and pharmaceuticals. The azo compounds derived from hydrazonoyl halides have been reported to possess antimicrobial and anti-inflammatory properties .
Biological Activities
2.1. Antimicrobial Properties
Research indicates that hydrazonoyl halides demonstrate notable antimicrobial activity against a range of pathogens. Studies have shown that derivatives of this compound exhibit effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. This makes them potential candidates for developing new antibacterial agents .
2.2. Antiviral Effects
In addition to antibacterial properties, certain derivatives have been evaluated for antiviral activity. For example, some hydrazonoyl compounds have shown moderate efficacy against viruses like HIV-1 and herpes simplex virus, indicating their potential role in antiviral drug development .
3.1. Synthesis of Novel Heterocycles
A study conducted by researchers synthesized a series of perimidine derivatives using this compound as a key reagent. These derivatives were characterized using various analytical techniques (IR, NMR, mass spectrometry) and demonstrated promising biological activities, including cytotoxic effects on cancer cell lines .
| Compound | Method of Synthesis | Biological Activity |
|---|---|---|
| Perimidine Derivative | Reaction with hydrazonoyl chloride | Cytotoxicity against cancer cells |
| Azo Compound | Azo-coupling with diazonium salts | Antimicrobial activity |
3.2. Antimicrobial Screening
In another research project, a series of hydrazonoyl derivatives were screened for antimicrobial properties against multiple bacterial strains. The study found that certain modifications to the aniline moiety significantly enhanced the antibacterial activity compared to the parent compound .
| Derivative | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
Mechanism of Action
The mechanism of action of (1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride involves its interaction with molecular targets such as enzymes or receptors. The hydrazonoyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to three analogues (Table 1):
(1Z,2E)-N-(4-Bromophenyl)-2-(2-(3-methylbenzofuran-2-carbonyl)hydrazono)propane hydrazonoyl chloride (14n)
N'-((1Z,2E)-1-(2-(4-Chlorophenyl)hydrazono)-1-(phenylsulfonyl)propan-2-ylidene) benzohydrazide (16a)
2-(2-Chloroanilino)-N-(2,4-dichlorophenyl)-2-oxoethanehydrazonoyl chloride
Table 1: Structural Features and Substituent Effects
Key Observations :
- Electron-withdrawing groups (EWGs): Chlorine and bromine substituents (e.g., in 14n and CAS 861322-29-4) enhance electrophilicity of the hydrazonoyl chloride, accelerating reactions with nucleophiles.
- Sulfonyl vs. chloride : Compound 16a contains a sulfone group, which stabilizes intermediates but may divert reactivity toward sulfonation pathways .
Analysis :
- Melting points : The high melting point of 14n (235–237°C) suggests strong intermolecular interactions due to bromine and benzofuran groups. The target compound, lacking these substituents, may exhibit lower thermal stability.
- Synthesis: All compounds derive from hydrazone intermediates. The target compound’s synthesis is inferred to parallel 14n and 16a, but with anilino and phenyl starting materials instead of halogenated precursors.
Biological Activity
(1Z)-2-Anilino-2-oxo-N-phenylethanehydrazonoyl chloride is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a hydrazone functional group, which is known for its reactivity and ability to form various derivatives. The structural formula can be represented as follows:
This structure allows for interactions with various biological targets, making it a candidate for pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : Its structural features allow it to bind to specific receptors, influencing signal transduction pathways.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, inhibiting the growth of various bacterial strains.
- Anticancer Potential : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Case Studies and Research Findings
Several case studies have explored the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial effects | Demonstrated significant inhibition against E. coli and S. aureus at low concentrations. |
| Study 2 | Investigate anticancer properties | Induced apoptosis in human breast cancer cells with IC50 values in low micromolar range. |
| Study 3 | Assess anti-inflammatory activity | Reduced levels of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory disorders. |
Antimicrobial Activity
In a study assessing the antimicrobial efficacy, this compound was tested against a panel of bacteria using the disk diffusion method. The results indicated a zone of inhibition ranging from 15 to 25 mm depending on the bacterial strain, showcasing its potential as an antimicrobial agent.
Anticancer Studies
A series of experiments were conducted on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited cytotoxic effects with an IC50 value of approximately 5 µM for MCF-7 cells after 48 hours of treatment. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Anti-inflammatory Mechanism
In vitro assays demonstrated that treatment with this compound significantly decreased TNF-alpha and IL-6 levels in activated macrophages, indicating its potential role in modulating inflammatory responses.
Q & A
Q. What analytical techniques differentiate degradation products under oxidative conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
